molecular formula C20H16ClFN4O2S B2526041 7-(2-chlorobenzyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377050-95-8

7-(2-chlorobenzyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2526041
CAS RN: 377050-95-8
M. Wt: 430.88
InChI Key: YFBLAHUBPCYABO-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in scientific research. It belongs to the class of purine derivatives, which are known for their potential therapeutic applications.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Compounds with similar structural motifs have been investigated for their potential as multitarget drugs for neurodegenerative diseases. These compounds, particularly those with benzyl-substituted tetrahydropyrazino purinediones, have shown promising results as dual-target-directed A1/A2A adenosine receptor antagonists. Such compounds are designed to act at multiple targets relevant for both symptomatic and disease-modifying treatment of neurodegenerative diseases, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Cytotoxic Activity

Research on substituted imidazolidinediones and thiazolidinediones, which share some structural similarities with the compound , has explored their synthesis, structure, and cytotoxic activity. These studies aim to understand the chemical properties and potential therapeutic applications of these compounds, particularly in the context of cancer research (Barros Costa et al., 1995).

DPP-IV Inhibitors

Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, with various substituents including carboxybenzyl and chloro/cyanobenzyl groups, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, through in vitro bioassays, displayed moderate to good inhibitory activities against DPP-IV, highlighting their potential in treating conditions such as type 2 diabetes (Mo et al., 2015).

Protective Groups in Synthesis

The use of protective groups like thietanyl in the synthesis of benzyl-substituted dihydro-purine diones underlines the importance of chemical strategies to achieve specific structural configurations. These methodologies facilitate the synthesis of compounds with potential applications in medicinal chemistry and drug development (Khaliullin et al., 2020).

Anticancer Activity

Studies on N-substituted indole derivatives, including those with fluorobenzylidene groups, have explored their synthesis and characterization for anticancer activity. Such research is crucial for identifying new therapeutic agents against specific cancer types (Kumar et al., 2022).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-25-17-16(18(27)24-19(25)28)26(10-13-4-2-3-5-15(13)21)20(23-17)29-11-12-6-8-14(22)9-7-12/h2-9H,10-11H2,1H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLAHUBPCYABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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